1-Pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea
Overview
Description
1-Pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea is a chemical compound with the molecular formula C12H9F3N4O and a molecular weight of 282.227 g/mol This compound is notable for its unique structure, which includes a pyrimidine ring and a trifluoromethyl-substituted phenyl group
Preparation Methods
The synthesis of 1-Pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 3-(trifluoromethyl)aniline with pyrimidine-2-carbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and purification would apply similarly in an industrial setting, with considerations for scalability and cost-effectiveness.
Chemical Reactions Analysis
1-Pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to ensure the desired reaction pathways and product yields.
Scientific Research Applications
1-Pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: While not widely used in industrial applications, its derivatives could be explored for use in materials science and other technological fields.
Mechanism of Action
The mechanism of action of 1-Pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases or other proteins involved in cell signaling pathways . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to diffuse more easily into cells and interact with intracellular targets.
Comparison with Similar Compounds
1-Pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea can be compared with other pyrimidine derivatives and urea-containing compounds:
Pyrimidine Derivatives: Compounds like 4,6-dimethyl-2-(trifluoromethyl)pyrimidine share structural similarities but differ in their biological activities and applications.
Urea-Containing Compounds: Sorafenib, a well-known anticancer drug, contains a urea moiety and demonstrates the potential of urea derivatives in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of a pyrimidine ring and a trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in scientific research due to its unique structure and potential applications in various fields. Its synthesis, chemical reactivity, and biological activities make it a valuable tool for researchers exploring new frontiers in chemistry, biology, and medicine.
Properties
IUPAC Name |
1-pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O/c13-12(14,15)8-3-1-4-9(7-8)18-11(20)19-10-16-5-2-6-17-10/h1-7H,(H2,16,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWIPAFIUDLXFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=NC=CC=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10309713 | |
Record name | 1-pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10309713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23656-30-6 | |
Record name | NSC213927 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10309713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PYRIMIDIN-2-YL-3-(3-TRIFLUOROMETHYL-PHENYL)-UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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